

An In-Depth Technical Guide to 2-(2-Chlorophenoxy)propan-1-amine

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)propylamine

Cat. No.: B1334450

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IUPAC Name: 2-(2-Chlorophenoxy)propan-1-amine

CAS Number: 886763-29-7

Chemical Formula: $C_9H_{12}ClNO$

Molecular Weight: 185.65 g/mol

Introduction

2-(2-Chlorophenoxy)propan-1-amine is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chlorophenoxy group attached to a propylamine backbone, suggests its potential for biological activity. This technical guide provides a comprehensive overview of the available information on 2-(2-Chlorophenoxy)propan-1-amine, including its synthesis, potential applications, and physicochemical properties. Due to the limited publicly available data specifically for this compound, information from analogous structures is also discussed to provide a broader context for its potential characteristics and applications.

Physicochemical Properties

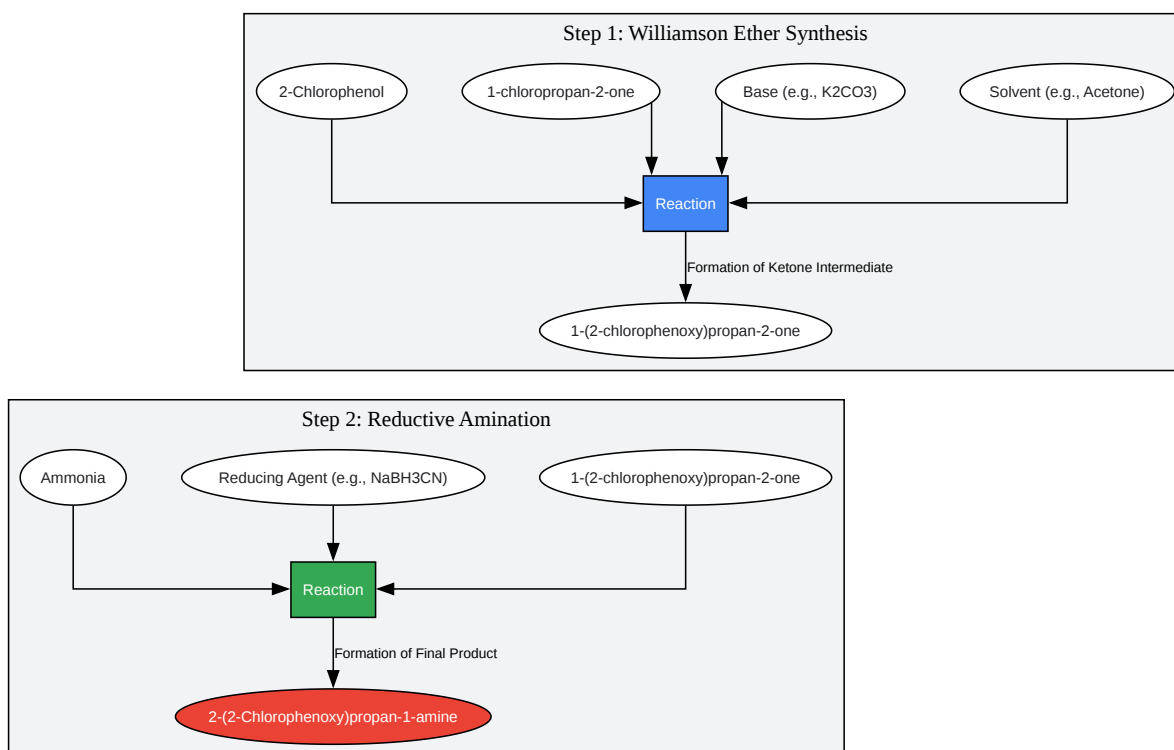
A summary of the key physicochemical properties for 2-(2-Chlorophenoxy)propan-1-amine is presented in the table below. It is important to note that specific experimental data for this compound is scarce, and some values may be predicted or inferred from related compounds.

Property	Value	Source
IUPAC Name	2-(2-Chlorophenoxy)propan-1-amine	-
CAS Number	886763-29-7	-
Molecular Formula	C ₉ H ₁₂ ClNO	-
Molecular Weight	185.65 g/mol	-

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-(2-Chlorophenoxy)propan-1-amine is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of analogous phenoxypropanamines. A plausible two-step synthetic route is outlined below.

Workflow for the Proposed Synthesis of 2-(2-Chlorophenoxy)propan-1-amine



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Caption: Proposed two-step synthesis of 2-(2-Chlorophenoxy)propan-1-amine.

Experimental Protocol (General)

Step 1: Synthesis of 1-(2-chlorophenoxy)propan-2-one (Williamson Ether Synthesis)

- To a solution of 2-chlorophenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenol.
- To this mixture, add 1-chloro-2-propanone dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to yield 1-(2-chlorophenoxy)propan-2-one.

Step 2: Synthesis of 2-(2-Chlorophenoxy)propan-1-amine (Reductive Amination)

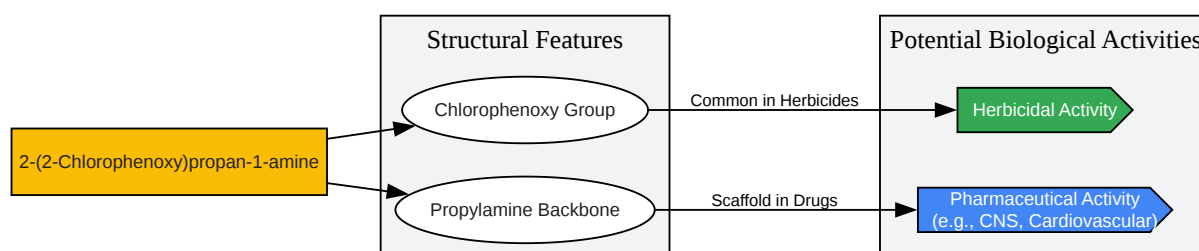
- Dissolve 1-(2-chlorophenoxy)propan-2-one in a suitable solvent (e.g., methanol, ethanol).
- Add a source of ammonia (e.g., ammonium acetate, aqueous ammonia).
- Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise while maintaining the temperature.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction carefully with an appropriate reagent.
- Extract the product with an organic solvent and wash the organic layer with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product, for example by distillation or column chromatography, to obtain 2-(2-Chlorophenoxy)propan-1-amine.

Potential Applications and Biological Activity

While specific biological data for 2-(2-Chlorophenoxy)propan-1-amine is not available, the structural motifs present in the molecule suggest potential areas of application.

- **Pharmaceutical Intermediates:** The phenoxypropylamine scaffold is present in a variety of pharmacologically active compounds. For example, some beta-blockers and antidepressants contain this structural unit. Therefore, 2-(2-Chlorophenoxy)propan-1-amine could serve as a valuable building block in the synthesis of novel therapeutic agents.
- **Agrochemicals:** Chlorophenoxy derivatives are widely used as herbicides. The mechanism of action for many of these herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant. It is plausible that 2-(2-Chlorophenoxy)propan-1-amine or its derivatives could exhibit herbicidal activity.

Logical Relationship of Structural Features to Potential Biological Activity



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Caption: Relationship between the structural features of the molecule and its potential applications.

Toxicology and Safety

There is no specific toxicological data available for 2-(2-Chlorophenoxy)propan-1-amine. For any handling of this compound, standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Chlorophenoxy)propan-1-amine is a chemical intermediate with potential for use in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited, its structural similarity to known bioactive molecules suggests promising avenues for future research. Further investigation into its synthesis, biological activity, and toxicological profile is necessary to fully elucidate its potential applications.

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